Bis(4-bromophenyl) selenide
Overview
Description
Bis(4-bromophenyl) selenide: is an organoselenium compound with the molecular formula C12H8Br2Se It is characterized by the presence of two bromophenyl groups attached to a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) selenide can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl magnesium bromide with selenium dioxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl) selenide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to selenides with lower oxidation states.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Lower oxidation state selenides.
Substitution: Various substituted selenides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-bromophenyl) selenide is used as a building block in the synthesis of more complex organoselenium compounds. It serves as a precursor for the preparation of selenium-containing polymers, which exhibit unique optical and electrical properties .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. It exhibits cytotoxic activity against certain cancer cell lines and may act as a chemopreventive agent .
Industry: The compound is used in the development of advanced materials, including high refractive index polymers and selective metal adsorbents. Its unique properties make it suitable for applications in electronics and catalysis .
Mechanism of Action
The mechanism of action of bis(4-bromophenyl) selenide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate redox processes and interact with protein kinase C and A signaling pathways. The compound’s antinociceptive and anti-inflammatory effects are mediated through its interaction with glutamatergic, prostaglandin E2, serotonergic (5-HT2a and 5-HT3), and histamine H2 receptors .
Comparison with Similar Compounds
- Bis(4-methoxyphenyl) selenide
- Bis(4-chlorophenyl) selenide
- Bis(4-fluorophenyl) selenide
Comparison: Bis(4-bromophenyl) selenide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to bis(4-methoxyphenyl) selenide, it may exhibit different electronic properties and reactivity patterns. The presence of bromine atoms also makes it more suitable for certain substitution reactions compared to its chlorinated or fluorinated counterparts .
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)selanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHAGXJXBHQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se]C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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